BRD-8899

Description

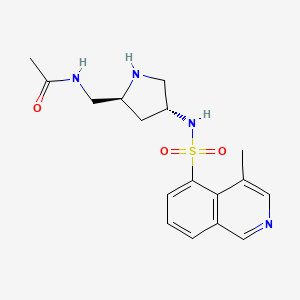

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAADIFKRHNJHA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD-8899

Audience: Researchers, scientists, and drug development professionals.

Abstract

BRD-8899 is a potent and selective, ATP-competitive small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1][2] It was developed as a chemical probe to validate the hypothesis that STK33 is a synthetic lethal target in cancers harboring oncogenic KRAS mutations.[1][3][4][5] Initial RNAi screens suggested that KRAS-dependent cancer cells have a unique requirement for STK33, making it an attractive therapeutic target.[2][3] However, extensive studies with this compound demonstrated that while it effectively inhibits STK33's kinase activity in biochemical and cellular assays, it does not induce cell death in KRAS-dependent cancer cell lines.[1][4] This pivotal finding suggests that the kinase function of STK33 may not be essential for the survival of these cells, challenging the initial therapeutic strategy. This guide provides a detailed overview of the mechanism of action of this compound, summarizing the quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of STK33. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the STK33 kinase domain, preventing the phosphorylation of its substrates.[2]

Despite its high potency against STK33, the key finding from the seminal study on this compound is its lack of efficacy in killing KRAS-mutant cancer cells.[1][4] This indicates a disconnect between the kinase activity of STK33 and the survival of these specific cancer cells.

To confirm that this compound was active in a cellular context, researchers used an indirect biomarker strategy. They leveraged a known off-target effect of the compound: the inhibition of MST4, another serine/threonine kinase. This compound treatment was shown to decrease the phosphorylation of the MST4 substrate, ezrin, confirming that the compound successfully enters cells and engages with its kinase targets.[1]

Signaling Pathways

The development of this compound was predicated on the hypothesized "synthetic lethal" relationship between oncogenic KRAS and STK33. The intended pathway and the observed biomarker pathway are illustrated below.

Quantitative Data Summary

This compound was characterized by its high potency for STK33 and its selectivity profile across the kinome. The following tables summarize the key quantitative metrics reported.

Table 1: Biochemical Potency of this compound

| Target | Metric | Value |

| STK33 | IC₅₀ | 11 nM[6][7] |

Table 2: Kinase Selectivity Profile of this compound

Assessed at a concentration of 10 µM

| Kinase Target | Percent Inhibition |

|---|---|

| RIOK1 | 97%[3] |

| MST4 | 96% [3] |

| STK33 | 89%[3] |

| RSK4 | 89%[3] |

| ATK1 | 85%[3] |

| KIT (D816V) | 85%[3] |

| ROCK1 | 84%[3] |

| FLT3 | 81%[3] |

Experimental Protocols & Workflows

The mechanism of action of this compound was elucidated through a series of biochemical and cell-based assays.

Experimental Workflow Diagram

The logical flow of experiments used to characterize this compound is depicted below.

Summary of Methodologies

Biochemical Kinase Assays:

-

Enzyme and Substrate: Recombinant full-length human STK33 with an N-terminal histidine tag was used. Myelin basic protein (MBP) served as the artificial substrate for the kinase reaction.[2]

-

Assay Principle: The kinase reactions were performed in 384-well plates. The activity of STK33 was measured by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate.[2]

-

Detection Methods: Two primary detection assays were used: the HTRF Transcreener ADP assay and the ADP-Glo assay.[2]

-

Autophosphorylation Analysis: To confirm direct inhibition of STK33, mass spectrometry was used to identify sites of STK33 autophosphorylation and to verify that candidate compounds could block this process.[2]

Kinase Selectivity Profiling:

-

This compound was screened against a large panel of kinases (kinome-wide) at a concentration of 10 µM to determine its selectivity. The percentage of inhibition for each kinase was calculated to identify potential off-targets.[3]

Cell-Based Assays:

-

Cell Lines: A panel of 35 cancer cell lines with known KRAS mutation status was used, including KRAS-mutant acute myeloid leukemia (AML) cell lines NOMO-1 and SKM-1.[3]

-

Viability Assays: The effect of this compound on cell viability was assessed over a range of concentrations, up to 20 µM. The results consistently showed no significant decrease in cell viability across all tested lines.[3]

-

Cellular Biomarker Assay (Western Blotting): To verify that this compound entered cells and engaged its targets, NOMO-1 cells were treated with the compound at concentrations of 1, 10, and 20 µM for 24 hours.[1] Cell lysates were then subjected to immunoblotting to detect the phosphorylation of Ezrin at residue T576 (p-Ezrin), a substrate of the off-target kinase MST4.[1] Total levels of MST4 and Ezrin, as well as phosphorylation of ERK (as a negative control), were also assessed.[1]

Broader Context and Future Directions

The study of this compound was a critical experiment that effectively de-validated the kinase activity of STK33 as a "synthetic lethal" target in KRAS-driven cancers. While this specific therapeutic avenue proved unsuccessful, subsequent research has revealed other potential roles for STK33 in cancer biology that may be independent of its kinase function or specific to different contexts. These include roles in regulating the cytoskeleton, promoting angiogenesis via the HIF1α pathway, and suppressing p53.[3][6][8] Therefore, while this compound closed one door, it highlighted the complexity of STK33 signaling and the importance of using precise chemical probes to validate therapeutic hypotheses derived from genetic screens.

References

- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD-8899: A Technical Guide to a Selective STK33 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BRD-8899, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). Initially developed to investigate the therapeutic hypothesis of targeting STK33 in KRAS-mutant cancers, the study of this compound has provided critical insights into the functional role of STK33's kinase activity. This guide details the quantitative data, experimental protocols, and the logical framework behind the investigation of this tool compound.

Introduction to STK33 and the Rationale for Inhibition

Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family.[1] Initial research, primarily based on RNA interference (RNAi) experiments, suggested that STK33 is essential for the survival of cancer cells harboring activating mutations in the KRAS oncogene, a concept known as "synthetic lethality".[1][2] These findings positioned STK33 as a promising therapeutic target for a large percentage of human cancers driven by mutant KRAS, which have historically been challenging to target directly.[3][4]

To validate this hypothesis pharmacologically, a high-throughput screening effort was initiated to identify small-molecule inhibitors of STK33's kinase activity.[5] This led to the development of this compound, a potent and selective inhibitor, which serves as a critical tool to dissect the role of STK33's enzymatic function in cancer biology.[4][5]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics that define the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Potency of this compound against STK33

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | STK33 | Biochemical Kinase Assay | 11[5][6] |

Table 2: Selectivity Profile of this compound

This table presents the "off-target" kinase inhibition profile of this compound when screened against a panel of kinases. The data indicates a high degree of selectivity for STK33.

| Kinase Target | Percent Inhibition (%) at 1 µM |

| STK33 | 89[5] |

| RIOK1 | 97[5] |

| MST4 | 96[5] |

| RSK4 | 89[5] |

| ATK1 | 85[5] |

| KITD816V | 85[5] |

| ROCK1 | 84[5] |

| FLT3 | 81[5] |

Table 3: Cellular Activity of this compound

Despite its potent biochemical activity against STK33, this compound did not demonstrate the expected cytotoxic effects in KRAS-dependent cancer cell lines. However, it did show evidence of engaging kinase targets within the cell.

| Cell Line(s) | KRAS Status | Assay | Observation | Concentration |

| Panel of 35 cancer cell lines | Mutant & Wild-Type | Cell Viability | No effect on cell viability[5] | Up to 20 µM[5] |

| NOMO-1 | Mutant | p-Ezrin Levels (MST4 substrate) | Decreased phosphorylation[5][6] | 1, 10, 20 µM[6] |

| NOMO-1 | Mutant | p-ERK Levels | No effect[5] | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize this compound are provided below.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of STK33 in a controlled, cell-free environment.

-

Objective: To determine the IC50 value of this compound against STK33.

-

Materials:

-

Full-length human recombinant STK33 protein (baculovirus-expressed).[5]

-

Myelin Basic Protein (MBP) as a general kinase substrate.[7]

-

[γ-33P]ATP or a non-radioactive ATP source for ADP-Glo™ assay.[8]

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 15 mM MgCl2, 2 mM DTT, 0.01% Tween 20, 0.05% BSA).[2]

-

This compound serially diluted in DMSO.

-

96-well or 384-well assay plates.

-

-

Procedure:

-

A kinase reaction mixture is prepared containing STK33 enzyme and the substrate MBP in the assay buffer.

-

This compound at various concentrations is added to the wells of the assay plate.

-

The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for STK33, e.g., 20 µM).[2]

-

The reaction is allowed to proceed for a set time (e.g., 3 hours) at room temperature.[2]

-

The reaction is stopped, and the amount of product (phosphorylated MBP or ADP) is quantified.

-

Radiometric Method: The amount of 33P incorporated into MBP is measured.

-

Luminescence Method (ADP-Glo™): The amount of ADP generated is measured via a coupled luciferase/luciferin reaction, producing a luminescent signal that is inversely proportional to the kinase activity.[5]

-

-

The IC50 value is calculated by plotting the percent inhibition of STK33 activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay measures the effect of this compound on the survival and proliferation of cancer cell lines.

-

Objective: To determine if this compound selectively kills KRAS-dependent cancer cells.

-

Materials:

-

KRAS-mutant (e.g., NOMO-1, SKM-1) and KRAS-wild-type (e.g., THP-1, U937) cancer cell lines.[5]

-

Appropriate cell culture medium and supplements.

-

This compound serially diluted in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., ATPlite, CellTiter-Glo®).

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allowed to adhere overnight.[2]

-

The following day, cells are treated with a range of concentrations of this compound (e.g., from nanomolar to 20 µM).[5]

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

At the end of the incubation, the cell viability reagent is added to each well according to the manufacturer's protocol. This reagent typically lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells.

-

Luminescence is measured using a plate reader.

-

The results are expressed as a percentage of the viability of DMSO-treated control cells.

-

In the absence of a direct biomarker for STK33 activity in cells, this assay was used to provide evidence that this compound can enter cells and inhibit a known off-target kinase, MST4.[5]

-

Objective: To determine if this compound can inhibit a kinase target in a cellular context.

-

Materials:

-

NOMO-1 cell line.[5]

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies against phosphorylated Ezrin (p-Ezrin), total Ezrin, and a loading control (e.g., β-actin).

-

Secondary antibodies conjugated to HRP.

-

SDS-PAGE gels and Western blot apparatus.

-

Chemiluminescent substrate.

-

-

Procedure:

-

NOMO-1 cells are treated with various concentrations of this compound (e.g., 1, 10, 20 µM) or DMSO as a control for 24 hours.[6]

-

After treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody against p-Ezrin.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed for total Ezrin and the loading control to ensure equal protein loading.

-

A decrease in the p-Ezrin signal relative to the total Ezrin and loading control indicates inhibition of MST4 activity by this compound.[5]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to this compound.

Caption: Hypothesized STK33 signaling pathways and the point of intervention by this compound.

Caption: Experimental workflow for the in vitro STK33 kinase inhibition assay.

Caption: Logical flow diagram illustrating the investigation of STK33 using this compound.

Mechanism of Action and Discussion

This compound was developed through the chemical optimization of fasudil, a known ROCK kinase inhibitor that showed modest activity against STK33.[5] Like its predecessor, this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the STK33 kinase domain, preventing the phosphorylation of its substrates.

The central finding from the studies involving this compound is the striking disconnect between its biochemical potency and its effect on cell viability.[4][5] While this compound potently inhibits STK33's enzymatic activity in vitro, it fails to induce cell death in KRAS-dependent cancer cell lines, even at concentrations thousands of times higher than its biochemical IC50.[5]

This result challenges the original "synthetic lethality" hypothesis derived from RNAi studies. Several possibilities could explain this discrepancy:

-

This compound does not inhibit STK33 in cells: This is considered less likely. The indirect biomarker evidence—showing that this compound inhibits the phosphorylation of the MST4 substrate Ezrin in cells—suggests the compound is cell-permeable and capable of engaging intracellular kinases.[5][7]

-

The original RNAi phenotype was due to off-target effects: It is possible that the shRNAs used in the initial studies had off-target effects that led to cell death, which was mistakenly attributed to the loss of STK33.[5]

Subsequent research has provided a more complex picture of STK33's role, implicating it in pathways related to HIF1α in pancreatic cancer, ERK2 signaling in colorectal cancer, and cell migration and invasion in lung cancer.[3][9][10] However, the work with this compound remains a cornerstone in the field, demonstrating that direct inhibition of STK33's kinase function is not a viable therapeutic strategy for targeting KRAS-mutant tumors.[4]

Conclusion

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD-8899: A Technical Whitepaper on its Biochemical Properties and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biochemical properties and selectivity profile of BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz are included to illustrate relevant signaling pathways and experimental workflows.

Biochemical Properties

This compound was identified as a low nanomolar inhibitor of STK33. Its potency was determined through biochemical assays, revealing a significant improvement over initial screening hits.[1]

Table 1: In Vitro Potency of this compound against STK33

| Compound | Target Kinase | IC50 (nM) |

| This compound | STK33 | 11 |

Selectivity Profile

The selectivity of this compound was assessed against a panel of kinases. While demonstrating potent inhibition of STK33, it also exhibited activity against several other kinases at a concentration of 1 µM.

Table 2: Selectivity Profile of this compound against a Kinase Panel

| Off-Target Kinase | Percent Inhibition at 1 µM |

| RIOK1 | 97% |

| MST4 | 96% |

| RSK4 | 89% |

| STK33 | 89% |

| ATK1 | 85% |

| KIT (D816V) | 85% |

| ROCK1 | 84% |

| FLT3 | 81% |

Note: The data represents the percentage of kinase activity inhibited by 1 µM of this compound.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. While specific parameters are provided where available, comprehensive details can be found in the supplementary information of Luo et al., PNAS, 2012.[1]

STK33 Biochemical Assay

This assay was designed to quantify the kinase activity of STK33 and the inhibitory effect of this compound.

-

Principle: A biochemical assay using baculovirus-expressed full-length human recombinant STK33 was established.[1] The assay measures the transfer of a phosphate group from ATP to a general kinase substrate, myelin basic protein (MBP). The amount of phosphorylated MBP is then quantified to determine kinase activity.

-

General Protocol:

-

Recombinant STK33 enzyme is incubated with MBP in a buffer solution containing ATP and other necessary co-factors.

-

The compound to be tested (this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated MBP is measured. This is often done using radio-labeled ATP ([γ-³²P]-ATP) and quantifying the incorporated radioactivity, or using specific antibodies that recognize the phosphorylated form of the substrate in a non-radioactive format like ELISA or fluorescence-based methods.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Competition Binding Assay

This assay confirms the direct binding of the inhibitor to the kinase.

-

Principle: A competition binding assay measures the ability of a test compound (this compound) to displace a known, often labeled, ligand that binds to the kinase of interest (STK33).

-

General Protocol:

-

The kinase (STK33) is incubated with a labeled probe that has a known affinity for the ATP binding site.

-

The unlabeled test compound (this compound) is added at increasing concentrations.

-

The mixture is allowed to reach binding equilibrium.

-

The amount of labeled probe bound to the kinase is measured. A decrease in the signal from the labeled probe indicates that the test compound is competing for the same binding site.

-

Binding affinity constants (Kd or Ki) can be determined from the resulting competition curves.

-

Cellular Assay: MST4 Substrate (Ezrin) Phosphorylation

This assay was used to determine the bioactivity of this compound in a cellular context by measuring the phosphorylation of a substrate of one of its off-target kinases, MST4.[1]

-

Principle: this compound was shown to inhibit MST4 in biochemical assays. Ezrin is a known substrate of MST4. By treating cells with this compound and measuring the phosphorylation level of ezrin, the ability of the compound to enter cells and inhibit its target can be assessed.

-

Cell Line: NOMO-1 cells were used in the described experiment.[2]

-

Protocol:

-

NOMO-1 cells were cultured under standard conditions.

-

Cells were treated with varying concentrations of this compound (e.g., 1, 10, 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[2]

-

Following treatment, cells were lysed to extract total protein.

-

Protein concentrations were determined to ensure equal loading for subsequent analysis.

-

Protein lysates were separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane was probed with primary antibodies specific for phosphorylated ezrin (p-Ezrin) and total ezrin.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and the signal was visualized using an appropriate chemiluminescent substrate.

-

The levels of p-Ezrin were normalized to total ezrin to determine the effect of this compound on MST4 activity in cells. A decrease in the p-Ezrin/total ezrin ratio indicates inhibition of MST4 by this compound.[1][2]

-

Signaling Pathways and Mechanism of Action

This compound is a direct inhibitor of the kinase activity of STK33. The rationale for targeting STK33 was initially based on its proposed synthetic lethal relationship with mutant KRAS in cancer cells. However, studies with this compound showed that potent inhibition of STK33 did not translate to killing of KRAS-dependent cancer cells.[1] The cellular activity of this compound was confirmed through the inhibition of an off-target kinase, MST4, and the subsequent reduction in the phosphorylation of its substrate, ezrin.[1]

Below are diagrams illustrating the intended and observed signaling effects of this compound.

References

The Role of STK33 in Non-KRAS Driven Cancers: A Technical Guide to Targeting with BRD-8899

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 33 (STK33) has emerged as a compelling, albeit complex, therapeutic target in oncology. While initial research highlighted a potential synthetic lethal relationship with mutant KRAS, subsequent studies have pivoted the focus towards its kinase-independent functions and its role in non-KRAS driven malignancies. This guide provides a comprehensive technical overview of the function of STK33 in cancers lacking KRAS mutations, with a particular focus on the potent and selective STK33 inhibitor, BRD-8899. We delve into the signaling pathways governed by STK33, present quantitative data on the effects of its inhibition, and provide detailed experimental protocols for key assays, aiming to equip researchers with the knowledge to explore this promising therapeutic avenue.

Introduction to STK33 and Its Role in Cancer

Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family.[1] While its expression is normally restricted to tissues such as the testis, fetal lung, and heart, elevated STK33 expression has been observed in a variety of cancers, including pancreatic, hepatocellular, lung, and esophageal squamous cell carcinoma.[1][2][3][4]

Initial studies proposed STK33 as a synthetic lethal partner of oncogenic KRAS, suggesting that KRAS-mutant cancer cells are uniquely dependent on STK33 for survival.[5][6] However, this hypothesis was challenged by subsequent research demonstrating that potent and selective small-molecule inhibitors of STK33's kinase activity, such as this compound, failed to induce cell death in KRAS-dependent cancer cell lines.[7][8] This has led to a paradigm shift, with increasing interest in the kinase-independent functions of STK33 and its role in cancers driven by other oncogenic pathways.

In non-KRAS driven cancers, STK33 has been shown to play significant roles in promoting tumor initiation, progression, and malignancy.[1] For instance, in pancreatic ductal adenocarcinoma (PDAC), STK33 expression is upregulated by hypoxia-inducible factor 1-alpha (HIF1α) and is associated with a poor prognosis.[1]

The STK33 Inhibitor: this compound

This compound is a highly potent and selective small-molecule inhibitor of STK33 kinase activity.

| Compound | Target | IC50 | Reference |

| This compound | STK33 | 11 nM | [9] |

Biochemical assays have confirmed the low nanomolar potency of this compound against STK33.[7] However, cell-based assays revealed that this compound does not affect the viability of KRAS-dependent cancer cells, even at concentrations significantly higher than its biochemical IC50.[7][10] This pivotal finding suggests that the therapeutic targeting of STK33 in KRAS-mutant cancers may not be achievable through the inhibition of its kinase function alone. The focus has therefore shifted to understanding the role of STK33 and the potential of inhibitors like this compound in the context of non-KRAS driven cancers.

STK33 Signaling in Non-KRAS Driven Cancers

In the absence of a KRAS-driven context, STK33 participates in several key signaling pathways that contribute to tumorigenesis.

The HIF1α/STK33 Axis in Pancreatic Cancer

In PDAC, a highly hypoxic tumor microenvironment drives the expression of STK33 through the transcription factor HIF1α.[1] This signaling cascade has been shown to be critical for PDAC growth and metastasis.

Interaction with the ERK/MAPK Pathway

STK33 has been identified as a novel upstream kinase of ERK2, a key component of the MAPK signaling pathway.[11][12] STK33 can directly bind to and phosphorylate ERK2, leading to its activation and promoting tumorigenesis in colorectal cancer.[11]

Regulation of c-Myc and S6K1/BAD Signaling

STK33 can also influence other critical cancer-related pathways. It has been shown to directly bind to and increase the transcriptional activity of the oncoprotein c-Myc in hepatocellular carcinoma.[5] Additionally, in small cell lung cancer cells, STK33 activates S6K1/BAD signaling, which is involved in regulating apoptosis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of STK33 and the effects of inhibitors like this compound.

STK33 Kinase Assay

This assay measures the enzymatic activity of STK33 and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human STK33 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

[γ-³³P]ATP

-

This compound or other test compounds

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant STK33, and the substrate peptide.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter to quantify substrate phosphorylation.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell Viability Assay

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., PDAC cell lines like AsPC-1, PANC-1)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT or other cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting

This technique is used to detect the expression levels of STK33 and the phosphorylation status of its downstream targets.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STK33, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells in vitro.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Count the number of stained cells in multiple fields of view under a microscope.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on STK33 and this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | KRAS Status | This compound Treatment | Effect | Reference |

| Multiple (35 lines) | Various | Mutant & Wild-Type | Up to 20 µM | No effect on cell viability | [7] |

| NOMO-1 | Acute Myeloid Leukemia | G12D | 1, 10, 20 µM | Decreased phosphorylation of MST4 substrate ezrin | [7] |

Table 2: Role of STK33 in Non-KRAS Driven Cancer Cell Lines

| Cell Line | Cancer Type | STK33 Manipulation | Effect on Phenotype | Reference |

| AsPC-1, Capan-2 | Pancreatic (PDAC) | Overexpression | Increased monolayer growth | [1] |

| SW1990, PANC-1 | Pancreatic (PDAC) | Knockdown | Decreased cell monolayer growth | [1] |

| AsPC-1, Capan-2 | Pancreatic (PDAC) | Knockdown | Partially inhibited invasion under hypoxic conditions | [1] |

| HCT15 | Colorectal | Overexpression | Accelerated tumorigenic properties | [11] |

Conclusion and Future Directions

The exploration of STK33 in non-KRAS driven cancers presents a promising frontier in oncology research. While the initial "synthetic lethality" hypothesis with mutant KRAS has been largely refuted by the lack of efficacy of potent kinase inhibitors like this compound, the role of STK33 in other malignancies is becoming increasingly apparent. The HIF1α/STK33 axis in PDAC and the interaction with the ERK pathway highlight its importance in tumor progression through mechanisms that may be independent of its kinase activity or responsive to kinase inhibition in specific contexts.

Future research should focus on:

-

Elucidating the kinase-independent functions of STK33 and how they contribute to tumorigenesis.

-

Identifying the full range of STK33 substrates and interacting partners in non-KRAS driven cancers.

-

Investigating the therapeutic potential of targeting the STK33 protein itself, for example, through protein degradation technologies, in addition to kinase inhibition.

-

Conducting preclinical in vivo studies with this compound and other STK33 inhibitors in relevant non-KRAS cancer models to validate their therapeutic potential.

By providing a comprehensive understanding of STK33's role and the tools to study it, this guide aims to accelerate the development of novel therapeutic strategies for patients with non-KRAS driven cancers.

References

- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STK33 [1 – 514] † | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrigel invasion assay [bio-protocol.org]

- 12. Cell viability assay [bio-protocol.org]

The Discovery and Synthesis of BRD-8899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). Initially identified as a potential therapeutic agent for KRAS-dependent cancers, subsequent research has elucidated its broader biological activities and off-target effects. This document details the scientific rationale behind its development, its inhibitory profile, and the experimental methodologies used for its characterization. Included are proposed synthesis routes, detailed protocols for relevant biological assays, and visualizations of the associated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, yet direct pharmacological inhibition of KRAS has proven to be a formidable challenge.[1] This has led to the exploration of alternative therapeutic strategies, including the identification of "synthetic lethal" partners of oncogenic KRAS. In this context, Serine/Threonine Kinase 33 (STK33) emerged as a promising target, with initial studies suggesting that its suppression was selectively lethal to KRAS-mutant cancer cells.[1]

This compound was developed as a potent and selective small molecule inhibitor of STK33 to pharmacologically validate this hypothesis.[1] While the compound ultimately did not demonstrate the expected selective cytotoxicity in KRAS-dependent cell lines, its development and characterization have provided valuable insights into the roles of STK33 and its off-target kinases in cellular signaling.[1] This guide serves as a technical resource for researchers interested in utilizing this compound as a chemical probe or as a starting point for further drug development efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₂N₄O₃S | [2] |

| Molecular Weight | 362.45 g/mol | [2] |

| CAS Number | 1404437-50-8 | [2] |

| Canonical SMILES | CC1=C2C(C=CC=C2S(N[C@@H]3C--INVALID-LINK--NC3)(=O)=O)=CN=C1 | [2] |

Discovery and Biological Activity

This compound was identified through a high-throughput screening campaign aimed at discovering novel STK33 inhibitors. The initial hits were then subjected to medicinal chemistry optimization to improve potency and selectivity, leading to the development of this compound.[1]

In Vitro Inhibitory Activity

This compound is a potent inhibitor of STK33 with a half-maximal inhibitory concentration (IC₅₀) of 11 nM in a biochemical assay.[2][3]

| Target | IC₅₀ (nM) |

| STK33 | 11 |

Kinase Selectivity Profile

To assess its specificity, this compound was profiled against a panel of kinases. The compound exhibits significant off-target activity, most notably against MST4. The kinase selectivity profile is summarized in the table below, showing the percentage of inhibition at a 1 µM concentration.

| Kinase | Inhibition (%) |

| RIOK1 | 97 |

| MST4 | 96 |

| STK33 | 89 |

| RSK4 | 89 |

| ATK1 | 85 |

| KIT (D816V) | 85 |

| ROCK1 | 84 |

| FLT3 | 81 |

Data from Luo et al., 2012[4]

Cellular Activity

In cellular assays, this compound was shown to inhibit the phosphorylation of Ezrin, a known substrate of the off-target kinase MST4, in the human acute monocytic leukemia cell line NOMO-1.[2][4] This confirmed the cell permeability of this compound and its ability to engage intracellular targets.[4]

| Cell Line | Treatment | Effect |

| NOMO-1 | 1, 10, 20 µM this compound for 24h | Decreased phosphorylation of Ezrin |

Signaling Pathways

This compound primarily targets STK33 and has a significant off-target effect on MST4. Both kinases are involved in complex signaling networks that regulate cell growth, proliferation, and survival.

STK33 Signaling Pathway

STK33 has been implicated in several signaling pathways, including those downstream of KRAS.[1] It has been shown to be a novel upstream kinase of ERK2, contributing to the tumorigenesis of colorectal cancer.[5] The following diagram illustrates the position of STK33 in this pathway and the point of inhibition by this compound.

Caption: STK33 signaling pathway and inhibition by this compound.

MST4 Signaling Pathway

MST4, a significant off-target of this compound, is involved in regulating cell proliferation, migration, and survival through pathways such as the ERK and PI3K/Akt signaling cascades. One of its key substrates is Ezrin.

References

- 1. support.nanotempertech.com [support.nanotempertech.com]

- 2. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data | Semantic Scholar [semanticscholar.org]

- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents – ScienceOpen [scienceopen.com]

- 4. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of STK33 in Complex with BRD-8899: A Technical Guide

Disclaimer: As of this writing, a publicly available co-crystal structure of Serine/Threonine Kinase 33 (STK33) in complex with the inhibitor BRD-8899 has not been disclosed. This guide therefore provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies and considerations for such a structural analysis, based on the known biochemical properties of this compound and general protocols for kinase crystallography.

Introduction

Serine/Threonine Kinase 33 (STK33) has emerged as a kinase of interest in various pathological conditions, particularly in cancer biology.[1][2][3] It is a member of the calcium/calmodulin-dependent kinase (CAMK) family and has been implicated in signaling pathways that regulate cell proliferation, migration, and survival.[1][4] The development of potent and selective inhibitors for STK33 is a key step in validating it as a therapeutic target and in the development of novel cancer therapies.

This compound is a potent and selective small molecule inhibitor of STK33, developed through a high-throughput screening effort.[5] Understanding the precise molecular interactions between this compound and STK33 is crucial for rational drug design and the development of next-generation inhibitors with improved potency and selectivity. X-ray crystallography is the gold standard for elucidating such interactions at an atomic level. This technical guide outlines the key biochemical data for this compound, the known signaling pathways of STK33, and a generalized experimental workflow for the structural determination of the STK33-BRD-8899 complex.

Section 1: Biochemical Profile of this compound

This compound was identified as a low-nanomolar inhibitor of STK33.[5] A summary of its biochemical activity and selectivity is presented below.

| Parameter | Value | Assay Type | Reference |

| IC50 for STK33 | 11 nM | Biochemical Assay | [5][6] |

Kinase Selectivity Profile of this compound (at 1 µM)

| Kinase | % Inhibition | Reference |

| STK33 | 89% | [5] |

| RIOK1 | 97% | [5] |

| MST4 | 96% | [5] |

| RSK4 | 89% | [5] |

| ATK1 | 85% | [5] |

| KITD816V | 85% | [5] |

| ROCK1 | 84% | [5] |

| FLT3 | 81% | [5] |

Note: The kinase profiling was performed at a concentration of 1 µM, which resulted in 89% inhibition of STK33 in a biochemical assay.[5]

Section 2: STK33 Signaling Pathways

STK33 has been shown to be involved in several signaling pathways that are critical for tumorigenesis and cancer progression. One of the key pathways involves the phosphorylation and activation of ERK2, a member of the MAPK family.[7][8] STK33 acts as an upstream kinase of ERK2, thereby promoting cell proliferation and survival.[7][8] Additionally, STK33 has been implicated in the PI3K/AKT/mTOR pathway.[1]

Section 3: A General Framework for the Structural Analysis of STK33 in Complex with this compound

This section provides a detailed, albeit generalized, protocol for the structural determination of the STK33-BRD-8899 complex using X-ray crystallography.

Experimental Protocols

-

Construct Design: The human STK33 kinase domain (amino acids ~1-300) would be cloned into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells). A purification tag, such as a hexahistidine (His6) tag, should be included at the N- or C-terminus to facilitate purification.

-

Expression:

-

E. coli: The expression plasmid would be transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression would be induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Insect Cells: For potentially improved folding and solubility, a baculovirus expression system using Sf9 or High Five™ cells can be utilized.

-

-

Lysis and Clarification: Cells would be harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis can be achieved by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

-

Purification:

-

Affinity Chromatography: The clarified lysate would be loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged STK33 is then eluted with a high concentration of imidazole.

-

Tag Cleavage: If necessary for crystallization, the affinity tag can be removed by incubation with a specific protease (e.g., TEV protease). A second Ni-NTA step (reverse IMAC) would then be performed to remove the cleaved tag and any uncleaved protein.

-

Size Exclusion Chromatography (SEC): The final purification step would be SEC to separate STK33 from any remaining impurities and aggregates, ensuring a monodisperse protein sample, which is critical for crystallization. The purity of the protein should be assessed by SDS-PAGE.

-

-

Complex Formation: Purified STK33 would be incubated with a molar excess (e.g., 5-10 fold) of this compound to ensure saturation of the binding site. This compound would first be dissolved in a suitable solvent like DMSO. The incubation time can vary from 30 minutes to several hours.

-

Crystallization Screening: The STK33-BRD-8899 complex would be subjected to high-throughput crystallization screening using commercially available screens (e.g., from Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly used. Small droplets of the protein-inhibitor complex are mixed with the reservoir solution and allowed to equilibrate against a larger volume of the reservoir solution.

-

Crystal Optimization: Initial crystal hits are often small and not of diffraction quality. Optimization involves systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.

-

Crystal Harvesting and Cryo-protection: Well-formed crystals would be harvested using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. Prior to freezing, crystals are typically soaked in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol).

-

X-ray Diffraction Data Collection: Data would be collected at a synchrotron X-ray source. The crystal is mounted on a goniometer and rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement:

-

Phasing: The phase problem can be solved using molecular replacement, using the coordinates of a homologous kinase structure as a search model.

-

Model Building and Refinement: An initial model of the STK33-BRD-8899 complex is built into the electron density map. The model is then refined iteratively to improve the fit to the experimental data. The final refined structure provides the atomic details of the interaction between this compound and STK33.

-

Mandatory Visualization: Experimental Workflow

Conclusion

While a specific structural analysis of this compound in complex with STK33 is not yet in the public domain, this guide provides a comprehensive roadmap for achieving this goal. The biochemical data for this compound confirms its high potency for STK33, making it an excellent candidate for co-crystallization studies. The elucidation of the STK33-BRD-8899 co-crystal structure would be a significant step forward in understanding the molecular basis of STK33 inhibition and would provide a powerful tool for the structure-based design of new and improved therapeutic agents targeting this kinase. The detailed experimental protocols and workflows presented here offer a practical guide for researchers embarking on this and similar structural biology projects.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine/Threonine Kinase (STK) 33 promotes the proliferation and metastasis of human esophageal squamous cell carcinoma via inflammation-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STK33 serine/threonine kinase 33 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. portlandpress.com [portlandpress.com]

- 8. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]

In vitro kinase assay results for BRD-8899

An In-Depth Technical Guide to the In Vitro Kinase Assay Results of BRD-8899

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the in vitro kinase assay results for this compound, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). The information presented herein is intended to assist researchers and professionals in the fields of oncology, signal transduction, and drug discovery in understanding the selectivity and potency of this compound.

Data Presentation

The inhibitory activity of this compound has been characterized through various in vitro kinase assays. The following tables summarize the quantitative data, offering a clear comparison of its effects on its primary target, STK33, and other kinases.

Table 1: Potency of this compound against STK33

| Compound | Target Kinase | IC50 (nM) |

| This compound | STK33 | 11[1] |

Table 2: Off-Target Kinase Inhibition Profile of this compound

The selectivity of this compound was assessed against a panel of kinases. The following table details the significant off-target inhibition observed at a concentration of 1 µM.

| Off-Target Kinase | % Inhibition (at 1 µM) |

| RIOK1 | 97 |

| MST4 | 96 |

| RSK4 | 89 |

| STK33 | 89 |

| ATK1 | 85 |

| KITD816V | 85 |

| ROCK1 | 84 |

| FLT3 | 81 |

Experimental Protocols

The following sections describe the methodologies for the key experiments cited in the characterization of this compound. While specific, detailed protocols for the this compound assays are often found in supplementary materials of publications, the following represents a comprehensive, generalized protocol for such assays.

In Vitro Kinase Competition Binding Assay

Competition binding assays are utilized to determine the potency of a test compound by measuring its ability to displace a known ligand from the kinase's active site.

Principle: A kinase, a known fluorescently labeled ligand (tracer), and the test compound are allowed to reach equilibrium. The binding of the tracer to the kinase results in a high signal (e.g., Fluorescence Resonance Energy Transfer - FRET), while displacement of the tracer by the test compound leads to a decrease in this signal.

Materials:

-

Purified kinase (e.g., STK33)

-

Fluorescently labeled kinase tracer

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of detecting the specific fluorescence signal

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add a small volume (e.g., 4 µL) of the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Kinase and Tracer Addition: Prepare a mixture of the kinase and the fluorescent tracer in the assay buffer. Add this mixture (e.g., 8 µL) to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Signal Detection: Measure the fluorescence signal using a plate reader.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Profiling Assay

Kinase profiling assays are performed to assess the selectivity of an inhibitor against a broad panel of kinases. Radiometric assays are a common and direct method for this purpose.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase-specific substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

-

Panel of purified kinases

-

Kinase-specific substrates (peptides or proteins)

-

Test compound (this compound)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer

-

Filter plates or membranes

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, the kinase reaction buffer, and this compound at a fixed concentration (e.g., 1 µM).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixtures onto filter plates or membranes that capture the phosphorylated substrate. Wash away the unincorporated [γ-³²P]ATP.

-

Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of this compound to the control (DMSO) reactions.

Mandatory Visualization

Signaling Pathway

One of the notable off-target effects of this compound is the potent inhibition of MST4. In cellular contexts, this leads to a decrease in the phosphorylation of Ezrin, a substrate of MST4.[1] The MST4-Ezrin signaling pathway is involved in regulating cell morphology, adhesion, and migration.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro kinase competition binding assay, a common method for determining inhibitor potency.

References

Methodological & Application

Application Notes and Protocols for BRD-8899 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BRD-8899, a potent inhibitor of Serine/Threonine Kinase 33 (STK33), in cell culture experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and interpretation.

Introduction

This compound is a selective, low-nanomolar inhibitor of STK33 with a reported IC50 of 11 nM. It serves as a valuable chemical probe to investigate the cellular functions of STK33. While initially investigated for its potential to selectively kill KRAS-dependent cancer cells, studies have shown that this compound does not affect the viability of these cells at concentrations up to 20 μM. However, this compound has been demonstrated to be cell-permeable and active in cells, as evidenced by its ability to modulate downstream signaling pathways. Its primary utility in a research setting is for the elucidation of STK33- and STK33-related signaling pathways.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of STK33. Additionally, it has been shown to inhibit the activity of other kinases, most notably MST4, which leads to a decrease in the phosphorylation of the MST4 substrate, ezrin (p-Ezrin). This modulation of p-Ezrin levels serves as a reliable biomarker for this compound's activity within cells.

Data Presentation

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| STK33 | 11 |

Table 2: Cellular Activity of this compound in NOMO-1 Cells

| Parameter | Value |

| Cell Line | NOMO-1 (human acute monocytic leukemia) |

| Treatment Concentrations | 1, 10, 20 µM |

| Incubation Time | 24 hours |

| Observed Effect | Decreased phosphorylation of Ezrin (p-Ezrin) |

Table 3: Off-Target Kinase Inhibition Profile of this compound

| Kinase | Percent Inhibition |

| RIOK1 | 97% |

| MST4 | 96% |

| RSK4 | 89% |

| ATK1 | 85% |

| KIT (D816V mutant) | 85% |

| ROCK1 | 84% |

| FLT3 | 81% |

Signaling Pathway

The following diagram illustrates the known signaling pathway affected by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock is recommended.

-

To prepare a 10 mM stock, dissolve 3.6245 mg of this compound (MW: 362.45 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

General Cell Culture and Treatment Protocol

This protocol is a general guideline. Specific cell seeding densities and media volumes should be optimized for your cell line of interest. The NOMO-1 cell line is used as an example.

Materials:

-

NOMO-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (optional)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates or flasks

Protocol:

-

Culture NOMO-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed the cells at a density appropriate for your experiment. For a 6-well plate, a seeding density of 0.5 x 10^6 to 1 x 10^6 cells/mL is a good starting point.

-

Allow the cells to adhere or stabilize for 24 hours before treatment.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium. To minimize DMSO concentration in the final culture, perform serial dilutions. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cellular stress.

-

Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 20 µM).

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Incubate the cells for the desired time period (e.g., 24 hours).

Western Blot Analysis of p-Ezrin

This protocol describes the detection of phosphorylated Ezrin as a biomarker for this compound activity.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-Ezrin (Thr567), anti-total Ezrin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Ezrin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Ezrin and a loading control.

Cell Viability Assay

While this compound has been shown to not affect the viability of KRAS-dependent cancer cells, this protocol can be used to confirm this finding or to test the compound in other cell lines.

Materials:

-

Cells treated with this compound in a 96-well plate

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general treatment protocol.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

Normalize the results to the vehicle-treated control to determine the relative cell viability.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of STK33 that serves as a critical tool for investigating the cellular roles of this kinase. While it does not appear to be a viable therapeutic for KRAS-dependent cancers, its demonstrated cell permeability and on-target activity, as measured by the inhibition of Ezrin phosphorylation, make it an excellent probe for basic research and target validation studies. The protocols and data provided herein should enable researchers to effectively design and execute experiments using this compound.

Recommended working concentrations for BRD-8899 in vitro

These application notes provide a summary of the reported in vitro applications and recommended working concentrations for BRD-8899, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). The provided protocols are based on published research and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets STK33 kinase, exhibiting a half-maximal inhibitory concentration (IC50) of 11 nM in biochemical assays.[1][2] While initially investigated as a potential therapeutic for KRAS-dependent cancers, studies have shown that this compound does not affect the viability of KRAS-mutant cancer cells at concentrations as high as 20 μM.[1][3][4] However, the compound has been demonstrated to be cell-permeable and active in cells, as evidenced by its ability to inhibit the phosphorylation of ezrin, a substrate of the off-target kinase MST4.[1][2] This makes this compound a useful tool for studying the cellular functions of STK33 and related kinases.

Signaling Pathway

This compound primarily interacts with STK33, a serine/threonine kinase. Its activity in cellular contexts has been confirmed through the observation of off-target effects on the MST4 kinase, leading to a decrease in the phosphorylation of its substrate, ezrin.

References

- 1. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STK33 kinase inhibitor this compound has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]

Application Note and Protocol for Assessing BRD-8899 Cell Permeability

Introduction

The ability of a therapeutic agent to permeate cell membranes is a critical determinant of its efficacy, influencing its access to intracellular targets and overall pharmacokinetic profile. This document provides a detailed protocol for assessing the cell permeability of BRD-8899, a potent inhibitor of serine/threonine kinase 33 (STK33)[1][2]. While direct quantification of intracellular this compound can be challenging, indirect evidence suggests it does penetrate living cells and engage its targets[3]. To systematically evaluate its permeability characteristics, this protocol outlines two widely accepted in vitro methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more comprehensive assessment of intestinal permeability, including passive and active transport mechanisms.

Understanding the permeability of this compound is essential for researchers in drug discovery and development to correlate its physicochemical properties with its biological activity and to optimize its potential as a therapeutic candidate.

Experimental Protocols

This section details the methodologies for the PAMPA and Caco-2 permeability assays. Researchers should select the assay that best fits their experimental question, with PAMPA offering a high-throughput screen for passive permeability and the Caco-2 assay providing a more physiologically relevant model of human intestinal absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability[4][5]. It is a cost-effective and high-throughput method ideal for early-stage drug discovery[4].

Materials:

-

96-well filter plates (e.g., hydrophobic PVDF)

-

96-well acceptor plates

-

Lecithin in dodecane solution (e.g., 4%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds (high and low permeability)

-

UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

-

Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate[6].

-

Coat Filter Plate: Apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate completely[6][7].

-

Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to a final concentration (e.g., 100 µM).

-

Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate[6].

-

Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking[4][6][7].

-

Sample Analysis: After incubation, separate the plates and determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

Where:

-

VD = Volume of donor well

-

VA = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[CA] = Concentration in the acceptor well

-

[Ceq] = Equilibrium concentration

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal drug absorption[8][9]. Differentiated Caco-2 cells form a monolayer with morphological and functional similarities to the human intestinal epithelium, including the expression of various transport proteins[9].

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids

-

Penicillin-Streptomycin

-

Transwell® permeable supports (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS system

Protocol:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation into a confluent monolayer[10]. Change the culture medium every 2-3 days.

-

Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²) to ensure monolayer integrity[9][11]. Additionally, a lucifer yellow rejection assay can be performed to confirm the tightness of the cell junctions[10].

-

Bidirectional Transport Studies:

-

Apical to Basolateral (A-to-B) Transport:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add this compound (e.g., 10 µM) and control compounds in HBSS to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate at 37°C with 5% CO₂ for a specified time (e.g., 2 hours)[9].

-

Collect samples from both compartments at the end of the incubation period.

-

-

Basolateral to Apical (B-to-A) Transport:

-

Follow the same procedure as A-to-B, but add the test compound to the basolateral (donor) compartment and collect from the apical (receiver) compartment.

-

-

-

Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the formula:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt = Rate of drug appearance in the receiver compartment

-

A = Surface area of the membrane

-

C₀ = Initial concentration in the donor compartment

The Efflux Ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:

ER = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells[10][12].

Data Presentation

The quantitative data from the permeability assays should be summarized in clear and structured tables for easy comparison.

Table 1: PAMPA Permeability of this compound and Control Compounds

| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| This compound | [Insert Value] | [e.g., Low, Medium, High] |

| High Perm. Control | [Insert Value] | High |

| Low Perm. Control | [Insert Value] | Low |

Table 2: Caco-2 Permeability of this compound and Control Compounds

| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., Low, Medium, High] |

| Propranolol (High) | [Insert Value] | [Insert Value] | [Insert Value] | High |

| Atenolol (Low) | [Insert Value] | [Insert Value] | [Insert Value] | Low |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Signaling Pathway Context